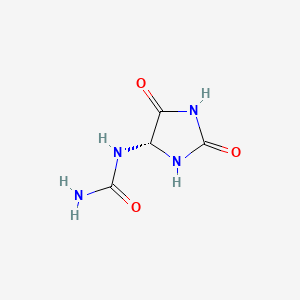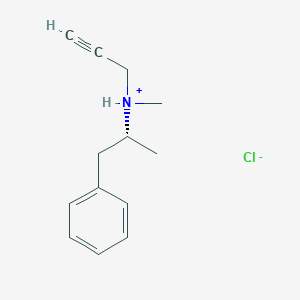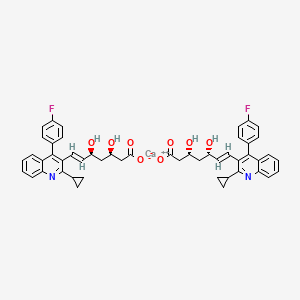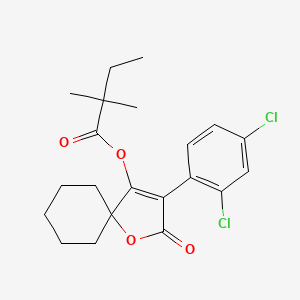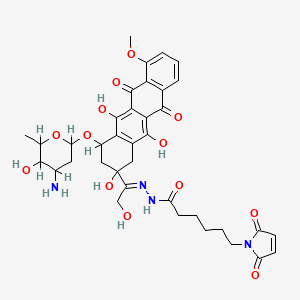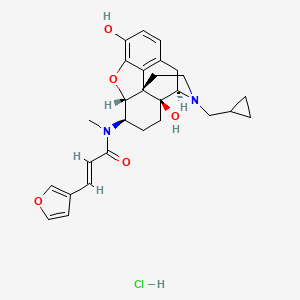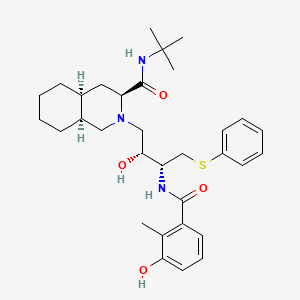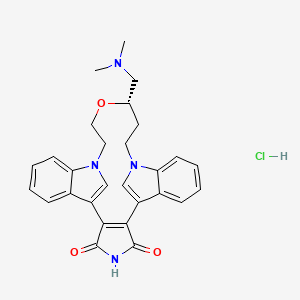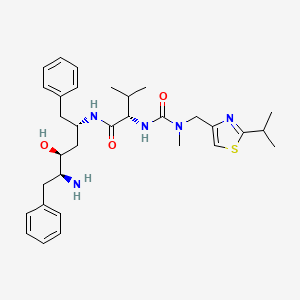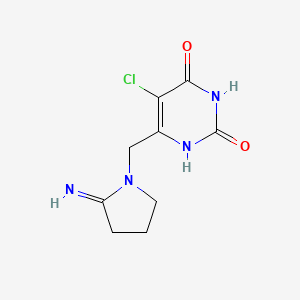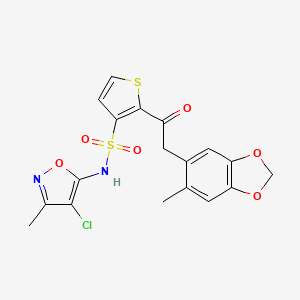
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
描述
ZM 306416 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. It is also known to inhibit epidermal growth factor receptor (EGFR) with high efficacy. The compound has shown significant antiproliferative effects in various in vitro and in vivo studies, making it a valuable tool in scientific research, particularly in the fields of oncology and angiogenesis .
准备方法
合成路线和反应条件
盐酸ZM 306416的合成涉及多个步骤,从合适的喹唑啉衍生物开始。关键步骤包括:
喹唑啉核的形成: 这通常通过邻氨基苯甲酸衍生物与甲酰胺或类似试剂的环化来实现。
取代反应: 使用适当的卤化剂在苯环上引入氯和氟取代基。
甲氧基化: 使用二甲基硫酸盐或碘甲烷等试剂进行甲基化反应,引入二甲氧基基团。
盐酸盐的形成: 最后一步涉及盐酸盐的形成,这提高了该化合物的溶解度和稳定性
工业生产方法
盐酸ZM 306416的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常包括:
间歇式或连续流反应器: 确保反应条件一致且可扩展。
纯化技术: 例如重结晶、色谱和溶剂萃取以达到高纯度水平
化学反应分析
反应类型
盐酸ZM 306416主要经历:
取代反应: 由于卤素原子的存在,它可以参与亲核取代反应。
氧化和还原: 喹唑啉核可以在特定条件下进行氧化还原反应。
水解: 盐酸盐可以在酸性或碱性条件下水解
常用试剂和条件
卤化剂: 用于取代反应。
氧化剂和还原剂: 例如过氧化氢或硼氢化钠,用于氧化还原反应。
酸和碱: 用于水解反应
主要产物
科学研究应用
盐酸ZM 306416在科学研究中具有广泛的应用:
肿瘤学: 它被用于研究VEGFR和EGFR在癌细胞中的抑制,从而提供对肿瘤生长和转移的见解。
血管生成: 该化合物在以新血管形成为重点的研究中具有价值,这在癌症和心血管疾病中都至关重要。
药物发现: 盐酸ZM 306416作为开发针对VEGFR和EGFR的新抑制剂的先导化合物。
细胞信号转导: 它被用于研究参与细胞增殖、存活和凋亡的途径
作用机制
盐酸ZM 306416通过抑制VEGFR和EGFR的酪氨酸激酶活性发挥作用。这种抑制阻断了促进细胞增殖和存活的下游信号通路。分子靶点包括:
VEGFR: VEGFR的抑制会破坏血管生成,减少肿瘤的营养和氧气供应。
相似化合物的比较
类似化合物
盐酸ZM 323881: 另一种具有相似特性但效力和选择性不同的VEGFR抑制剂。
吉非替尼: 一种用于癌症治疗的EGFR抑制剂,具有不同的化学结构和作用机制。
独特性
盐酸ZM 306416的独特之处在于它同时抑制VEGFR和EGFR,使其成为癌症研究中通用的工具。 它对这些受体的强效力和选择性使其有别于其他抑制剂 .
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXIROMWPQVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
